molecular formula C18H23IN2S B1654714 Promethazine methiodide CAS No. 26212-80-6

Promethazine methiodide

Cat. No.: B1654714
CAS No.: 26212-80-6
M. Wt: 426.4 g/mol
InChI Key: MAFHATNPZLRYJY-UHFFFAOYSA-M
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Description

Promethazine methiodide is a quaternary ammonium salt derived from promethazine, a first-generation antihistamine. Promethazine is widely used for its antihistaminic, sedative, and antiemetic properties. The methiodide form is often used in research due to its ability to interact with various biological targets, making it a valuable compound in pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Promethazine methiodide can be synthesized through the methylation of promethazine. The reaction typically involves the use of methyl iodide as the methylating agent. The process is carried out in an organic solvent such as acetone or ethanol, under reflux conditions. The reaction proceeds as follows:

  • Dissolve promethazine in an organic solvent.
  • Add methyl iodide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated this compound.
  • Wash the product with cold solvent and dry it under vacuum.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified through crystallization or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Promethazine methiodide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form promethazine sulfoxide.

    Reduction: The compound can be reduced back to promethazine under specific conditions.

    Substitution: As a quaternary ammonium salt, it can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with this compound under mild conditions.

Major Products

    Oxidation: Promethazine sulfoxide.

    Reduction: Promethazine.

    Substitution: Various substituted promethazine derivatives depending on the nucleophile used.

Scientific Research Applications

Promethazine methiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.

    Biology: Employed in studies of cell membrane interactions and transport mechanisms due to its ability to interact with biological membranes.

    Medicine: Investigated for its potential neuroprotective effects and its role in modulating neurotransmitter systems.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

Promethazine methiodide exerts its effects primarily through antagonism of histamine H1 receptors. It also interacts with muscarinic, alpha-adrenergic, and dopamine receptors. The compound’s quaternary ammonium structure allows it to bind to these receptors more effectively, leading to its pronounced pharmacological effects. The molecular targets and pathways involved include:

    Histamine H1 receptors: Inhibition of histamine-mediated allergic responses.

    Muscarinic receptors: Anticholinergic effects leading to sedation and antiemesis.

    Alpha-adrenergic receptors: Vasodilation and hypotension.

    Dopamine receptors: Modulation of neurotransmitter release and antiemetic effects.

Comparison with Similar Compounds

Promethazine methiodide is compared with other similar compounds such as:

    Chlorpromazine methiodide: Another quaternary ammonium salt with similar pharmacological properties but differing in potency and receptor affinity.

    Trifluopromazine methiodide: Known for its stronger antipsychotic effects compared to this compound.

    Prochlorperazine methiodide: Used primarily as an antiemetic with a different side effect profile.

This compound stands out due to its balanced profile of antihistaminic, sedative, and antiemetic effects, making it a versatile compound in both research and clinical settings.

Biological Activity

Promethazine methiodide is a quaternary ammonium derivative of promethazine, primarily used for its antihistaminic and sedative properties. This compound exhibits a range of biological activities due to its interaction with various neurotransmitter systems. Here, we will explore its pharmacological mechanisms, clinical applications, adverse effects, and case studies that highlight its biological activity.

This compound functions primarily as an H1 receptor antagonist , which is crucial in treating allergic reactions. Additionally, it has significant anticholinergic properties and acts on several other receptors:

  • Dopamine Receptors : It exhibits moderate antagonism at dopamine receptors, contributing to its antiemetic effects.
  • Muscarinic Receptors : Its antimuscarinic activity leads to sedation and helps alleviate motion sickness.
  • NMDA Receptors : Recent studies indicate that it acts as a non-competitive NMDA receptor antagonist, which may enhance its sedative effects and provide weak analgesic properties .

Pharmacokinetics

This compound is well absorbed through various routes of administration, including oral and intramuscular injections. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability~25% (oral)
Peak plasma concentration (Cmax)2.4-18.0 ng/mL (oral)
Half-life12-15 hours
Protein binding93% (primarily to albumin)
Volume of distribution~970 L (30 L/kg)

The drug undergoes hepatic metabolism, primarily converting into promethazine sulfoxide, with minimal renal excretion of unchanged drug .

Clinical Applications

This compound is utilized in various clinical settings:

  • Antiemetic : Effective in preventing nausea and vomiting associated with surgery or chemotherapy.
  • Sedative : Used for preoperative sedation and anxiety management.
  • Antihistamine : Treats allergic reactions and symptoms of motion sickness.

Adverse Effects

While this compound is generally well-tolerated, it can lead to several adverse effects:

  • CNS Depression : Drowsiness, dizziness, and confusion are common, especially in the elderly.
  • Anticholinergic Effects : Dry mouth, constipation, urinary retention, and blurred vision may occur.
  • Cardiovascular Effects : Cases of QT prolongation and polymorphic ventricular tachycardia have been reported .

Case Study 1: Promethazine-Induced Cardiac Events

A 24-year-old male experienced polymorphic ventricular tachycardia after consuming a mixture containing promethazine and codeine. The case highlighted the potential cardiac risks associated with promethazine use, particularly when combined with other substances .

Case Study 2: Misuse Among Opioid Users

A study examining promethazine misuse among methadone maintenance patients found that 26% tested positive for promethazine without an active prescription. This indicates significant nonmedical use within this population, raising concerns about the potential for abuse .

Case Study 3: Severe Adverse Reaction

A young male presented with urticaria and bacteremia following intramuscular injection of promethazine. This case underscores the importance of sterile techniques during administration to prevent severe complications .

Properties

IUPAC Name

trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N2S.HI/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12,14H,13H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFHATNPZLRYJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26212-80-6
Record name 10H-Phenothiazine-10-ethanaminium, N,N,N,α-tetramethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26212-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promethazine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026212806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiozinamin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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